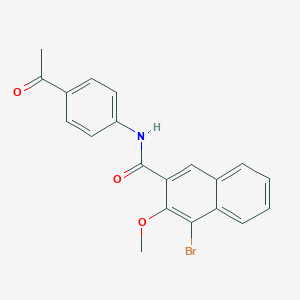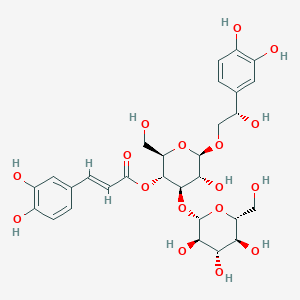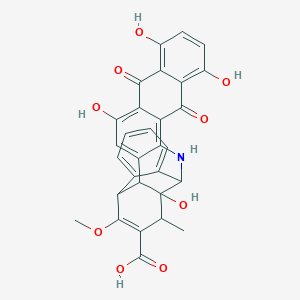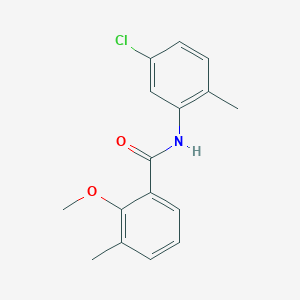![molecular formula C5H10N2S B236570 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine CAS No. 136945-81-8](/img/structure/B236570.png)
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine, commonly known as THPIB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. THPIB belongs to the class of indole alkaloids and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry and the Maillard Reaction
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine and its derivatives have been studied in the context of the Maillard reaction, which involves amino acids and reducing sugars. The derivatives were synthesized and optimized using various catalysts, temperatures, and times, with the optimum conditions leading to yields greater than 70%. These compounds were characterized using mass spectrometry techniques such as electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS), providing insights into the mass fragmentation patterns of these heterocyclic compounds (Goh, Mordi, & Mansor, 2015).
Synthesis and Characterization of Novel Compounds
A specific derivative, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized and characterized for the first time, showing the potential for novel compound development. The synthesis involved a reaction between specific amines and 1-chloroacetophenone in a K2CO3/MeCN system, and the product was characterized using various spectroscopic methods (Petrova et al., 2023).
Optimization of Binding Motifs for Therapeutic Applications
The 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif was identified as a novel, drug-like ER ligand. Through a series of medicinal chemistry iterations and aided by crystal structures, a potent and orally bioavailable selective estrogen receptor downregulator (SERD) was developed, demonstrating the compound's potential in advanced estrogen receptor-positive breast cancer treatment (De savi et al., 2015).
Eigenschaften
CAS-Nummer |
136945-81-8 |
|---|---|
Molekularformel |
C5H10N2S |
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-amine |
InChI |
InChI=1S/C15H21N3/c16-9-4-3-7-14-15-12(8-10-17-14)11-5-1-2-6-13(11)18-15/h1-2,5-6,14,17-18H,3-4,7-10,16H2 |
InChI-Schlüssel |
RBYMMMUWJMTPBK-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCCN |
Kanonische SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCCCN |
Synonyme |
1-(4-butylamino)-1,2,3,4-tetrahydro-beta-carboline nazlinin nazlinine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B236488.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3-ethoxybenzamide](/img/structure/B236514.png)






![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
